3-Chloropyridazine

Description

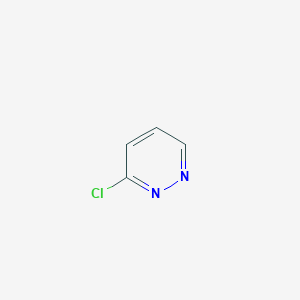

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWYHNOFSKJKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460767 | |

| Record name | 3-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-95-2 | |

| Record name | 3-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloropyridazine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of 3-chloropyridazine. It also explores the burgeoning role of its derivatives in drug discovery, particularly in the context of cancer therapy, and includes detailed experimental methodologies for its synthesis and key reactions.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis.[1] At room temperature, it typically appears as a white to off-white solid with a crystalline structure.[2]

Structural Identifiers

The structural identity of this compound is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 1120-95-2[1][2][4][5] |

| Molecular Formula | C₄H₃ClN₂[1][2][3][4] |

| SMILES | C1=CC(=NN=C1)Cl[2][3] |

| InChI Key | IBWYHNOFSKJKKY-UHFFFAOYSA-N[2][3] |

| InChI | InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H[2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 114.53 g/mol | [2][3][4] |

| Melting Point | 35 °C | [2][6] |

| Boiling Point | 241.7 ± 13.0 °C (Predicted) | [2][6] |

| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [2][] |

| Flash Point | 123.3 °C | [2] |

| Vapor Pressure | 0.055 mmHg at 25°C | [2] |

| LogP | 1.13 | [2] |

| Appearance | White to off-white crystalline solid | [2] |

Reactivity and Synthesis

The chemical reactivity of this compound is characterized by the electrophilic nature of the pyridazine (B1198779) ring and the presence of a labile chlorine atom, making it susceptible to nucleophilic substitution and a suitable substrate for cross-coupling reactions.

Synthesis of this compound

A common and established method for the synthesis of this compound involves the chlorination of 3(2H)-pyridazinone.

Experimental Protocol: Synthesis of this compound

-

Materials: 3(2H)-pyridazinone, Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (B1173362) (PCl₃), Ice-water mixture, 50% Sodium hydroxide (B78521) (NaOH) solution, Ethyl acetate (B1210297), Anhydrous magnesium sulfate (B86663), Saturated brine.

-

Procedure:

-

In a round-bottom flask, combine 3(2H)-pyridazinone (1.0 eq) with an excess of phosphorus trichloride (e.g., 3.4 eq).[8]

-

Heat the reaction mixture at 85 °C for approximately 4.5 hours.[8]

-

After cooling, slowly pour the reaction mixture into a vigorously stirred ice-water mixture.

-

Carefully adjust the pH of the aqueous mixture to >10 using a 50% NaOH solution while maintaining a low temperature.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica (B1680970) gel column chromatography (e.g., using a 1:1 hexane/ethyl acetate eluent) to obtain the pure product.[8]

-

Key Reactions

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring activates the chlorine atom for nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to functionalized pyridazine derivatives.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Materials: this compound, Nucleophile (e.g., an amine or alcohol), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO, or an alcohol).

-

Procedure:

-

Dissolve this compound (1.0 eq) and the desired nucleophile (1.0-1.2 eq) in an appropriate anhydrous solvent.

-

Add a suitable base (1.5-2.0 eq) to the mixture.

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a competent electrophile in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Materials: this compound, Aryl- or heteroarylboronic acid (or boronate ester), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand (if required, e.g., SPhos, XPhos), Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), Solvent system (e.g., Toluene/Water, Dioxane/Water, DME).

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid derivative (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (if necessary).

-

Add the base and the degassed solvent system.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over a drying agent.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford the coupled product.

-

Role in Drug Discovery and Development

While this compound itself has limited direct therapeutic applications, its derivatives are of significant interest in medicinal chemistry. The pyridazine scaffold is considered a "privileged structure" due to its ability to interact with various biological targets.

PARP-1 Inhibition and Cancer Therapy

A notable area of research involves the development of pyridazine-based compounds as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[9] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[10] In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (often due to BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.

Derivatives of this compound have been incorporated into novel molecules designed to inhibit PARP-1.[9] These inhibitors typically function by binding to the NAD+ binding site of the enzyme, preventing its catalytic activity. This leads to the trapping of PARP-1 on DNA, which is highly cytotoxic to cancer cells.

Apoptosis Induction

The inhibition of PARP-1 by chloropyridazine derivatives can trigger apoptosis, or programmed cell death, in cancer cells. The accumulation of unrepaired DNA double-strand breaks, resulting from stalled replication forks at sites of trapped PARP-1, activates apoptotic signaling cascades. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key pro-apoptotic proteins such as BAX and caspases are upregulated, while anti-apoptotic proteins like BCL-2 are suppressed, ultimately leading to the demise of the cancer cell.[11]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[12] It causes skin irritation and may cause serious eye damage or irritation.[12] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a well-defined chemical profile. Its reactivity makes it an important intermediate in the synthesis of a wide array of more complex molecules. The demonstrated efficacy of its derivatives as PARP-1 inhibitors highlights the significant potential of the pyridazine scaffold in the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational resource for researchers and drug development professionals working with or considering the use of this compound and its analogues in their scientific endeavors.

References

- 1. This compound | 1120-95-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. This compound | CAS#:1120-95-2 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 8. amherst.edu [amherst.edu]

- 9. benchchem.com [benchchem.com]

- 10. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]

- 11. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyridazine is a heterocyclic organic compound with the chemical formula C4H3ClN2.[1] It is characterized by a pyridazine (B1198779) ring substituted with a chlorine atom. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the chlorine atom, which can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1] Understanding the physicochemical properties of this compound is crucial for its application in chemical synthesis, drug design, and materials science. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in different environments, designing reaction conditions, and assessing its potential as a lead compound in drug discovery.

| Property | Value | Reference(s) |

| Molecular Formula | C4H3ClN2 | [1][2][3] |

| Molecular Weight | 114.53 g/mol | [1][2][3] |

| Appearance | White to off-white or yellowish solid/liquid | [1][2] |

| Melting Point | 35 °C | [2][4][5] |

| Boiling Point | 241.7 ± 13.0 °C (Predicted) | [2][4][6] |

| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [2][4][6] |

| Flash Point | 123.3 °C | [2][6] |

| Vapor Pressure | 0.055 mmHg at 25°C | [2][5] |

| Water Solubility | Information not widely available, but expected to be slightly soluble. | |

| pKa (Predicted) | 0.99 ± 0.10 | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.13 | [2] |

| Refractive Index | 1.535 | [2][6] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end. The sample is tapped down to form a compact column of 1-2 mm in height.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

-

Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A pure compound will have a sharp melting range of 0.5-1.0°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility provides insights into the polarity and potential interactions of a compound with various solvents.

Methodology: Qualitative Solubility Test

-

Sample and Solvent: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) is added to the test tube.

-

Observation: The mixture is agitated vigorously. The compound is classified as soluble if it dissolves completely. If it does not dissolve, it is classified as insoluble. This can be repeated with a range of solvents of varying polarity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which has basic nitrogen atoms, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3-Chloropyridazine CAS number and molecular weight

An In-depth Technical Guide to 3-Chloropyridazine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and applications of this versatile chemical intermediate.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₄H₃ClN₂.[1] It serves as a crucial building block for the synthesis of more complex molecules with a wide range of applications.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1120-95-2 | [2][3][4] |

| Molecular Formula | C₄H₃ClN₂ | [2][3][4] |

| Molecular Weight | 114.53 g/mol | [2][3][4] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 241.7 ± 13.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 123.3 ± 5.4 °C | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of 3(2H)-pyridazinone. This process can be accomplished using various chlorinating agents, with phosphorus oxychloride being a frequently used reagent. Both conventional heating and microwave-assisted methods have been documented, with the latter offering significant reductions in reaction time.[1]

Experimental Protocol: Synthesis from 3(2H)-Pyridazinone

A common laboratory-scale synthesis of this compound involves the reaction of 3(2H)-pyridazinone with phosphorus oxychloride.[2]

Materials:

-

3(2H)-pyridazinone

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A mixture of 3(2H)-pyridazinone (1g, 10.4mmol) and phosphorus oxychloride (10ml) is heated at 90°C for 4 hours.[2]

-

After cooling, the reaction mixture is carefully poured onto ice (100g).[2]

-

The solution is then basified with a 50% NaOH solution.[2]

-

The aqueous layer is extracted three times with dichloromethane (3x150ml).[2]

-

The combined organic extracts are dried over anhydrous magnesium sulfate.[2]

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.[2]

A visual representation of this synthetic workflow is provided below.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its derivatives have been explored for a range of therapeutic applications, including antiviral and anticancer agents.[1][5]

Role in Anticancer Drug Discovery

Derivatives of chloropyridazine have shown significant promise as anticancer agents.[5] One notable mechanism of action is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[5] By inhibiting PARP-1, these compounds can enhance the efficacy of DNA-damaging chemotherapies or act as standalone treatments in tumors with specific DNA repair deficiencies.[5] Furthermore, some chloropyridazine hybrids have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This is achieved by modulating the expression of key apoptotic proteins such as p53, BAX, and caspases, while downregulating anti-apoptotic proteins like BCL-2.[5]

The signaling pathway below illustrates the role of chloropyridazine derivatives in inducing apoptosis through PARP-1 inhibition.

Caption: Signaling pathway of Chloropyridazine derivatives.

Antimicrobial and Other Biological Activities

Beyond oncology, pyridazine (B1198779) derivatives have demonstrated a broad spectrum of biological activities.[6] Research has indicated their potential as antimicrobial agents, with some compounds showing activity against Gram-positive bacteria.[6] Additionally, derivatives of 3-aminopyridazine (B1208633) have been investigated for their effectiveness as herbicides and fungicides in agricultural applications.[7] The diverse reactivity of the pyridazine core allows for the generation of large libraries of compounds for screening against various biological targets.

References

- 1. Buy this compound | 1120-95-2 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1120-95-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Analysis of 3-Chloropyridazine

Introduction: 3-Chloropyridazine (C₄H₃ClN₂) is a halogenated heterocyclic compound pivotal in synthetic organic chemistry and drug discovery. Its utility as a building block for more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous characterization and quality control of this compound. This guide provides an in-depth overview of the spectroscopic data for this compound, complete with detailed experimental protocols and a workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data

The proton NMR spectrum of this compound displays three distinct signals corresponding to the three protons on the pyridazine (B1198779) ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.10 | Doublet of doublets (dd) | J = 4.9, 1.5 | H-6 |

| ~7.85 | Doublet of doublets (dd) | J = 8.8, 1.5 | H-4 |

| ~7.65 | Doublet of doublets (dd) | J = 8.8, 4.9 | H-5 |

Note: Data are typical values and may vary slightly based on solvent and instrument frequency.

¹³C NMR Data

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~153.0 | C-3 |

| ~151.5 | C-6 |

| ~130.0 | C-5 |

| ~124.5 | C-4 |

Data referenced from spectral databases and literature citations.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 3100 - 3000 | Medium | =C-H Stretch (Aromatic) |

| 1580 - 1560 | Strong | C=N Stretch |

| 1450 - 1400 | Strong | C=C Ring Stretch |

| ~1150 | Medium | C-H in-plane bend |

| 850 - 750 | Strong | C-Cl Stretch |

Note: Peak positions are approximate and represent characteristic regions for the specified bond vibrations.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of chlorine is indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[4]

| m/z (Mass-to-Charge) | Relative Intensity (%) | Possible Fragment |

| 116 | ~33% | [M+2]⁺ Molecular ion (with ³⁷Cl) |

| 114 | 100% | [M]⁺ Molecular ion (with ³⁵Cl) |

| 86 | Variable | [M - N₂]⁺ |

| 78 | Variable | [M - HCl]⁺ |

| 51 | Variable | [C₄H₃]⁺ |

Note: The molecular formula is C₄H₃ClN₂ with a monoisotopic mass of 113.998 Da.[4] Fragmentation patterns are predicted based on common fragmentation pathways for N-heterocyclic compounds.[5][6]

Experimental Protocols

The following sections detail standardized protocols for acquiring the spectroscopic data for a solid sample like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[7][8] The solvent choice is critical as its residual peak should not overlap with analyte signals.[8]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Instrument Setup: Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge. Place the sample into the NMR spectrometer's magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized by "shimming" to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. A typical experiment involves a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier Transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C, 7.26 ppm for ¹H). Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Method Selection: For a solid sample, the Attenuated Total Reflectance (ATR) or the thin solid film method is commonly used.[11]

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Run a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.[12]

-

Sample Application:

-

ATR: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene (B1212753) chloride). Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

-

-

Data Acquisition: Place the sample (ATR unit or salt plate) into the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[12]

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. Label the significant peaks.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: For a volatile solid, a direct insertion probe or a Gas Chromatography (GC) inlet can be used.[13][14]

-

Direct Insertion: A small amount of the solid sample is placed in a capillary tube at the end of the probe. The probe is inserted into the ion source of the mass spectrometer through a vacuum lock. The probe is then gently heated to vaporize the sample directly into the ionization chamber.[15]

-

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][15] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the molecular ions causes them to be unstable, leading to fragmentation into smaller, characteristic charged fragments and neutral radicals.[5]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest abundance is designated as the base peak (100% relative intensity).

Workflow Visualization

The logical sequence of operations for the complete spectroscopic characterization of this compound is illustrated below.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. This compound | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

A Deep Dive into 3-Chloropyridazine: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyridazine (C₄H₃ClN₂) is a heterocyclic aromatic compound that has garnered significant attention in various scientific fields.[1] As a versatile building block, it is instrumental in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its derivatives have been explored for their potential as antimicrobial agents, enzyme inhibitors, and even in the development of advanced materials.[1] The inherent biological activity of the pyridazine (B1198779) core, combined with the reactivity imparted by the chlorine substituent, makes this compound a molecule of considerable interest for drug discovery.[1][2]

Theoretical and computational chemistry provides invaluable tools for elucidating the molecular structure, electronic properties, and reactivity of compounds like this compound. Methods such as Density Functional Theory (DFT) allow for the precise calculation of geometric parameters, vibrational frequencies, and electronic transitions, offering insights that complement and guide experimental work. This guide provides a comprehensive overview of the theoretical and computational studies of 3--chloropyridazine, presenting key data, methodologies, and visualizations to aid researchers in their exploration of this important scaffold.

Computational and Experimental Methodologies

The theoretical analysis of this compound and its derivatives predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method. A common approach involves the B3LYP functional with basis sets such as 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) to optimize the molecular geometry and calculate various properties.[3][4] For more accurate results, calculations can be performed considering the molecule in both the gas phase and in different solvent environments.[5]

Experimental validation of the theoretical findings is crucial. Spectroscopic techniques are the cornerstone of this process. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are employed to determine the vibrational modes of the molecule.[3][4] UV-Visible spectroscopy is used to study the electronic transitions and determine the absorption wavelengths.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms.[3]

Below is a typical workflow for the computational analysis of this compound.

Molecular Geometry

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C1' | 1.720 | N2-N1-C4 | 116.51 |

| C1-C2' | 1.738 | N1-N2-C1 | 122.15 |

| N1-N2 | 1.338 | N1-C4-C3 | 123.01 |

| N1-C4 | 1.302 | N2-C1-C2 | 116.78 |

| C1-C2 | 1.401 | C1-C2-C3 | 119.53 |

| C2-C3 | 1.473 | C2-C3-C4 | 119.53 |

| C3-C4 | 1.367 |

Note: Data is for the monomer of 4,5-dichloropyridazin-3(2H)-one as a reference.[6]

Spectroscopic Properties

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental FT-IR and FT-Raman spectra.

For the related molecule 3-chloro-6-methoxypyridazine (B157567), a detailed vibrational analysis has been performed using DFT calculations.[3] The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. The table below summarizes some of the key vibrational modes and their corresponding frequencies.

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

| ~3100-3000 | C-H stretching |

| ~1600-1400 | C=C and C=N stretching |

| ~1300-1200 | In-plane C-H bending |

| ~1100-1000 | Ring breathing modes |

| ~800-700 | C-Cl stretching |

| Below 600 | Ring deformation modes |

Note: The data presented is a general representation based on studies of similar pyridazine derivatives.[3]

UV-Visible spectral analysis of 3-chloro-6-methoxypyridazine dissolved in methanol (B129727) shows absorption bands in the 200-800 nm range, which are attributed to electronic transitions within the molecule.[3]

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[7]

For chlorodiazines, the selection of the appropriate LUMO or LUMO+1 is crucial for correlating with their reactivity in nucleophilic substitutions.[8] In the case of this compound, the LUMO+1 orbital has a significant lobe on the C-Cl carbon, making it the relevant orbital for nucleophilic attack.[8]

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), further quantify the reactivity of the molecule.[5][9]

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons.[7] |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A large HOMO-LUMO gap corresponds to a hard molecule.[9] |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness. |

| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | A high value indicates a good electrophile.[7] |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analyses

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[4] For substituted pyridazines, NBO analysis can explain the formation of hydrogen bonds and other interactions that stabilize the molecular structure.[3]

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10] For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms and the carbon atom attached to the chlorine, suggesting sites for nucleophilic attack.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry.[1] Its derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Pyridazine-based compounds have been developed as PARP-1 (Poly(ADP-ribose) polymerase-1) inhibitors.[2] PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to the death of cancer cells, especially in tumors with existing DNA repair defects.[2]

-

Antimicrobial and Antiviral Activity: The this compound core has been used to develop novel therapeutic agents against infectious diseases.[1] Studies have shown its potential in developing antiviral drugs, for instance, against the human rhinovirus.[1] Its effectiveness against certain bacterial strains has also been demonstrated.[1]

The following diagram illustrates the role of PARP-1 inhibitors, a class of drugs for which this compound serves as a building block, in cancer therapy.

Conclusion

Theoretical and computational studies provide a powerful lens through which to examine the intricate details of this compound's molecular structure, reactivity, and potential applications. The synergy between computational predictions and experimental validations has been instrumental in advancing our understanding of this versatile heterocyclic compound. The insights gained from DFT calculations, including geometric optimization, vibrational analysis, and frontier molecular orbital theory, are invaluable for designing novel molecules with desired properties. As a key building block in the development of pharmaceuticals, particularly in the areas of oncology and infectious diseases, the continued theoretical and experimental investigation of this compound and its derivatives promises to yield new and effective therapeutic agents.

References

- 1. Buy this compound | 1120-95-2 [smolecule.com]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Structure Analysis of 3-Chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of 3-chloropyridazine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental and computational studies on this compound in the reviewed literature, this guide outlines established theoretical methodologies and presents illustrative data based on computational studies of analogous pyridazine (B1198779) derivatives. The primary method for investigating the electronic structure of such molecules is Density Functional Theory (DFT), which is employed to understand the ground-state properties. This guide serves as a robust framework for researchers initiating computational or experimental studies on this compound and similar heterocyclic compounds, offering insights into its reactivity, stability, and potential interactions with biological targets.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₄H₃ClN₂.[1] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing chlorine atom and the nitrogen atoms in the pyridazine ring significantly influences its electronic properties, making it a subject of interest for understanding structure-activity relationships. The pyridazine core is a key pharmacophore in various biologically active molecules, and understanding the electronic structure of its derivatives is crucial for the rational design of new therapeutic agents. This guide details the theoretical and computational approaches to analyze the electronic structure of this compound, presents illustrative quantitative data in structured tables, and discusses potential implications for drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClN₂ | [1] |

| Molecular Weight | 114.53 g/mol | [1] |

| CAS Number | 1120-95-2 | [1] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point | 241.7 ± 13.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| LogP | 0.10 | [2] |

Computational Electronic Structure Analysis

The electronic structure of this compound can be effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, with the B3LYP hybrid functional and a Pople-style basis set such as 6-31G(d) providing a good balance of accuracy and computational cost for molecules of this type.

Optimized Molecular Geometry

Geometry optimization is the first step in computational analysis, yielding the most stable conformation of the molecule. The following table presents illustrative bond lengths and bond angles for this compound, based on typical values for similar structures calculated at the B3LYP/6-31G(d) level of theory.

Disclaimer: The following data are illustrative and not from a specific study on this compound. They are representative of values expected from the specified computational method.

| Bond Lengths | Value (Å) | Bond Angles | Value (°) |

| C3-Cl | 1.74 | Cl-C3-C4 | 118.5 |

| N1-N2 | 1.34 | N2-N1-C6 | 119.0 |

| N1-C6 | 1.33 | N1-N2-C3 | 120.5 |

| N2-C3 | 1.32 | N2-C3-C4 | 122.0 |

| C3-C4 | 1.40 | C3-C4-C5 | 118.0 |

| C4-C5 | 1.38 | C4-C5-C6 | 119.5 |

| C5-C6 | 1.40 | C5-C6-N1 | 121.0 |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

For some chlorodiazines, the LUMO+1 orbital, rather than the LUMO, has significant lobes on the C-Cl carbon and is therefore more relevant for correlating with nucleophilic substitution reactivity.

Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, which is useful for understanding the molecule's polarity and electrostatic interactions.

Disclaimer: The following data are illustrative and not from a specific study on this compound.

| Atom | Illustrative Mulliken Charge (e) |

| N1 | -0.35 |

| N2 | -0.25 |

| C3 | +0.15 |

| C4 | -0.10 |

| C5 | -0.05 |

| C6 | +0.05 |

| Cl | -0.10 |

| H4 | +0.15 |

| H5 | +0.15 |

| H6 | +0.15 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor). For this compound, the nitrogen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms will exhibit positive potential.

Experimental Protocols

Computational Protocol: DFT Analysis

A typical computational workflow for the electronic structure analysis of this compound is outlined below.

Methodological Details:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.

-

Functional and Basis Set: A common and reliable choice for this type of molecule is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d) for geometry optimization and frequency calculations. Single-point energy calculations can be performed with a larger basis set like 6-311++G(d,p) for more accurate electronic properties.

Spectroscopic Analysis

Experimental validation of the computational results can be achieved through various spectroscopic techniques.

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. The experimental spectra can be compared with the frequencies calculated from the DFT frequency analysis.

-

UV-Visible Spectroscopy: This method provides information about the electronic transitions in the molecule. The experimental absorption maxima can be correlated with the calculated electronic transitions from Time-Dependent DFT (TD-DFT) calculations.

-

NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The experimental chemical shifts can be compared with theoretical values calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Implications for Drug Development and Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the pyridazine scaffold is present in numerous compounds with demonstrated biological activity. Derivatives of this compound have been investigated for their potential as anticancer agents.

Potential Mechanisms of Action

Based on studies of related compounds, potential mechanisms of action for this compound derivatives in a drug development context, particularly in oncology, may involve:

-

Apoptosis Induction: Some pyridazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic pathway, involving the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, or the extrinsic pathway.

-

Enzyme Inhibition: The pyridazine ring can act as a scaffold for designing inhibitors of various enzymes. For example, some pyridazine-containing compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

The diagram below illustrates a potential logic for investigating the anticancer mechanism of a this compound derivative.

Conclusion

This technical guide has provided a framework for understanding the electronic structure of this compound. While specific experimental data is sparse, computational methods like DFT offer a powerful approach to elucidate its geometric and electronic properties. The illustrative data presented for bond lengths, bond angles, Mulliken charges, and frontier molecular orbitals provide a valuable reference for researchers. The discussion of potential signaling pathways, based on the known activities of related compounds, highlights the relevance of this compound as a scaffold in drug discovery. Further dedicated experimental and computational studies on this compound are warranted to validate these theoretical insights and to fully explore its potential in the development of new therapeutic agents and functional materials.

References

A Historical Perspective on Pyridazine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals and agrochemicals. Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive historical overview of pyridazine synthesis, from its initial discovery to the sophisticated methodologies employed today. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key historical and modern syntheses are provided.

Early Discoveries: The Dawn of Pyridazine Chemistry

The story of pyridazine synthesis begins in the late 19th century. In 1886, Emil Fischer, during his seminal work on the Fischer indole (B1671886) synthesis, serendipitously prepared the first pyridazine derivative. He achieved this through the condensation of phenylhydrazine (B124118) and levulinic acid.[1][2] This pioneering work, though not initially focused on pyridazines, laid the conceptual groundwork for future syntheses involving hydrazine (B178648) precursors.

Nine years later, in 1895, the parent pyridazine heterocycle was synthesized for the first time by Tauber. His approach involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[2] Another early and important route to the parent compound starts from maleic hydrazide.[1]

These initial discoveries established the fundamental principle of constructing the pyridazine ring by forming the N-N bond through the reaction of a hydrazine with a suitable four-carbon backbone.

The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds

The most versatile and enduring method for pyridazine synthesis is the cyclocondensation of 1,4-dicarbonyl compounds, or their synthetic equivalents like γ-keto acids, with hydrazine.[1][3] This reaction, analogous to the Paal-Knorr synthesis of furans and pyrroles, provides a straightforward entry to a wide array of substituted pyridazines. The general mechanism involves the initial formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine.[3]

dot

Caption: General workflow for classical pyridazine synthesis.

The following table summarizes quantitative data for the synthesis of various pyridazines using this classical approach.

| 1,4-Dicarbonyl Precursor | Hydrazine Source | Product | Reaction Conditions | Yield (%) | Reference |

| 2,5-Hexanedione (B30556) | Hydrazine monohydrate | 3,6-Dimethylpyridazine (B183211) | 1) Ethanol (B145695), reflux, 3h; 2) 10% Pd/C, benzene (B151609), reflux | 56 | [4] |

| 1,2-Diacylcyclopentadiene (Phenyl-fulvene) | Hydrazine | 5,6-Fused ring phenyl-pyridazine | Methanol, room temperature, 24h | 71 | [5] |

| 1,2-Diacylcyclopentadiene (Thienyl-fulvene) | Hydrazine | 5,6-Fused ring thienyl-pyridazine | Methanol, room temperature, 24h | 43 | [5] |

| 1,2-Diacylcyclopentadiene (Tolyl-fulvene) | Hydrazine | 5,6-Fused ring tolyl-pyridazine | Methanol, room temperature, 24h | 51 | [5] |

Evolution in the 20th Century: New Reagents and Strategies

While the 1,4-dicarbonyl condensation remained a dominant strategy, the 20th century saw the introduction of new reagents and synthetic pathways that expanded the scope of pyridazine chemistry. A significant development was the use of maleic anhydride (B1165640) and its derivatives as starting materials, leading to the formation of pyridazinones, which are versatile intermediates for further functionalization.[3]

The development of organometallic chemistry towards the latter half of the 20th century began to open new avenues for carbon-carbon and carbon-heteroatom bond formation, setting the stage for the modern synthetic era.

Modern Synthetic Methodologies

The late 20th and early 21st centuries have witnessed a renaissance in pyridazine synthesis, driven by the need for more efficient, selective, and diverse methods to access complex pyridazine-containing molecules for drug discovery and materials science.

Inverse-Demand Diels-Alder Reactions

One of the most powerful modern strategies for pyridazine synthesis is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This approach typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, followed by the retro-Diels-Alder extrusion of dinitrogen to form the aromatic pyridazine ring. This method offers excellent control over regioselectivity and functional group tolerance.

dot

Caption: Logical flow of IEDDA reaction for pyridazine synthesis.

Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of functionalized pyridazines. Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents onto pre-formed pyridazine rings, often starting from readily available halopyridazines. These methods are indispensable for the late-stage functionalization of complex molecules and the creation of libraries of compounds for biological screening.

Experimental Protocols

Classical Synthesis: 3,6-Dimethylpyridazine from 2,5-Hexanedione

This procedure is a representative example of the classical condensation of a 1,4-diketone with hydrazine.

Materials:

-

2,5-Hexanedione (6 mL, 51 mmol)

-

Hydrazine monohydrate (2.5 mL, 51 mmol)

-

Ethanol (50 mL)

-

10% Palladium on activated carbon (1.1 g)

-

Anhydrous benzene (200 mL)

-

Celite

Procedure:

-

A mixture of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL) is heated at reflux for 3 hours.[4]

-

The solvent is removed under reduced pressure.[4]

-

The residue is combined with 10% Pd/C (1.1 g) in anhydrous benzene (200 mL).[4]

-

The reaction mixture is heated at reflux overnight.[4]

-

After cooling to room temperature, the mixture is filtered through a pad of Celite.[4]

-

The filtrate is concentrated, and the crude product is purified by silica (B1680970) gel column chromatography (6% MeOH in CH₂Cl₂) to yield 3,6-dimethylpyridazine as a light brown oil (3.1 g, 56% yield).[4]

Modern Synthesis: 4,5-Dibromo-3,6-diarylpyridazine from a 1,4-Diarylbuta-1,3-diyne

This one-pot, two-step method exemplifies a modern approach to constructing the pyridazine ring from a non-dicarbonyl precursor.

Materials:

-

1,4-Diarylbuta-1,3-diyne (0.5 mmol)

-

N-Bromosuccinimide (NBS)

-

Hydrazine hydrate (B1144303)

-

Acetonitrile-Water (10:1, 3 mL)

-

Ethyl acetate (B1210297)

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

The 1,4-diarylbuta-1,3-diyne (0.5 mmol) is reacted with NBS in 3 mL of acetonitrile-water (10:1) for 30 minutes.[6]

-

Hydrazine hydrate is then added to the reaction mixture.[6]

-

After the reaction is complete, it is cooled to room temperature, and saturated sodium thiosulfate solution is added to quench excess bromine.[6]

-

The mixture is extracted with ethyl acetate (3 x 20 mL).[6]

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[6]

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.[6]

Conclusion

The synthesis of pyridazines has evolved significantly from the serendipitous discovery by Emil Fischer to the highly sophisticated and versatile methods available to chemists today. The classical condensation of 1,4-dicarbonyls with hydrazines remains a robust and widely used strategy. However, modern methodologies, such as inverse-demand Diels-Alder reactions and transition-metal catalysis, have dramatically expanded the accessibility of complex and highly functionalized pyridazine derivatives. This historical perspective provides a valuable framework for researchers in drug discovery and materials science to understand the foundational principles and the cutting-edge techniques in this vital area of heterocyclic chemistry.

References

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. Chemistry:Pyridazine - HandWiki [handwiki.org]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Fundamental Reactivity of the Pyridazine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine (B1198779) ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the electron-withdrawing nature of the contiguous nitrogen atoms, impart a distinct reactivity profile compared to its diazine isomers, pyrimidine (B1678525) and pyrazine, as well as its monocyclic analogue, pyridine (B92270).[1][2] This guide provides a comprehensive overview of the fundamental reactivity of the pyridazine core, focusing on electrophilic and nucleophilic substitutions, reactions at the nitrogen atoms, cycloaddition reactions, and metal-catalyzed cross-couplings. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in a research and development setting.

Electrophilic Aromatic Substitution

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the two nitrogen atoms, which reduces the electron density of the carbon atoms.[3][4] Reactions with electrophiles typically require harsh conditions and often result in low yields. Protonation and alkylation occur preferentially at one of the nitrogen atoms.[5]

However, the introduction of activating groups or conversion to the corresponding N-oxide can facilitate electrophilic substitution. For instance, pyridazine-N-oxide can undergo nitration, although the regioselectivity can be influenced by the reaction conditions and the position of the N-oxide.[6]

Nitration of Pyridazine Derivatives

While direct nitration of pyridazine is challenging, substituted pyridazines and their N-oxides are more amenable to this transformation.[4]

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group, such as a halogen, is present.[7] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex).[8]

Halopyridazines are versatile precursors for the synthesis of a wide range of functionalized pyridazine derivatives. The reactivity of halopyridazines towards nucleophiles is influenced by the position of the halogen and the nature of the nucleophile.

Synthesis of 3-Chloropyridazine Derivatives

A common method for introducing a chlorine atom at the 3-position of a pyridazinone is through reaction with phosphorus oxychloride (POCl₃).[9]

Experimental Protocol: Synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine [9]

A mixture of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (0.01 mol) and phosphorus oxychloride (10 mL) is heated under reflux for 3 hours. The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with a 4% NaOH solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from benzene (B151609) to afford the desired this compound derivative.

| Starting Material | Product | Yield (%) |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | 86 |

Reactions at the Nitrogen Atoms

The lone pairs of electrons on the nitrogen atoms of the pyridazine ring are available for reaction with electrophiles.

N-Oxidation

Pyridazine can be oxidized to its corresponding N-oxide using various oxidizing agents, such as peroxy acids.[10] The resulting pyridazine N-oxides are versatile intermediates that can undergo a variety of transformations, including cycloaddition reactions and rearrangements upon photochemical activation.[11][12]

Experimental Protocol: Synthesis of Pyridine-N-oxide [10]

A solution of pyridine in acetic acid is treated with 30% hydrogen peroxide. The reaction mixture is heated, and after cooling, the acetic acid is evaporated under reduced pressure. The residue is then distilled under vacuum to yield pyridine-N-oxide.

| Starting Material | Oxidizing Agent | Product | Yield (%) |

| Pyridine | H₂O₂ / Acetic Acid | Pyridine-N-oxide | 78-83 |

N-Alkylation

Pyridazines react with alkyl halides to form pyridazinium salts. These quaternary salts exhibit altered reactivity compared to the parent pyridazine.[13]

Cycloaddition Reactions

The pyridazine ring can participate in various cycloaddition reactions, acting as either a diene or a dienophile, depending on the substituents and the reaction partner. These reactions provide powerful methods for the construction of fused heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder) Reactions

Pyridazines, particularly those with electron-withdrawing groups, can act as azadienes in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles.[14] For example, 4,5-dicyanopyridazine reacts with ethyl vinyl ether in a hetero-Diels-Alder reaction.[14]

Experimental Protocol: [4+2] Cycloaddition of 3-(But-3-yn-1-yloxy)-4-pyridazinecarbonitrile [15]

A solution of 3-(but-3-yn-1-yloxy)-4-pyridazinecarbonitrile (0.75 mmol) in bromobenzene (B47551) (1 mL) is heated to 150°C under an argon atmosphere for 96 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 2,3-dihydro-7-benzofurancarbonitrile.

| Reactant | Product | Yield (%) |

| 3-(But-3-yn-1-yloxy)-4-pyridazinecarbonitrile | 2,3-dihydro-7-benzofurancarbonitrile | 79 |

[3+2] Cycloaddition Reactions

Pyridazinium ylides, generated in situ from the corresponding pyridazinium salts, can undergo [3+2] cycloaddition reactions with various dipolarophiles to afford fused pyrrolo[1,2-b]pyridazine (B13699388) derivatives.[16]

Experimental Protocol: [3+2] Cycloaddition of Pyridazinium Ylides with Ethyl Propiolate [16]

To a solution of the appropriate pyridazinium salt in a suitable solvent, triethylamine (B128534) is added to generate the pyridazinium ylide in situ. Ethyl propiolate is then added, and the reaction mixture is stirred at room temperature. The solvent is evaporated, and the residue is purified by chromatography to give the corresponding pyrrolo[1,2-b]pyridazine derivative.

| Pyridazinium Salt | Dipolarophile | Product | Yield (%) |

| Various 1-substituted pyridazinium salts | Ethyl propiolate | Various pyrrolo[1,2-b]pyridazine derivatives | - |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, have become indispensable tools for the functionalization of the pyridazine ring.[7][17] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridazines.[18]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of aryl- and heteroaryl-substituted pyridazines from halopyridazines and boronic acids or their esters.[17]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [17]

A mixture of 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the appropriate (hetero)aromatic boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol %), and 2 M aqueous Na₂CO₃ (1 mL) in a mixture of DME (8 mL) and ethanol (B145695) (2 mL) is heated at 80°C under a nitrogen atmosphere for 48 hours. After cooling, the reaction mixture is extracted with chloroform, and the combined organic layers are washed with saturated NaCl solution, dried, and concentrated. The residue is purified by chromatography.

| Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 85 |

| 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-6-(thiophen-2-yl)pyridazine | 82 |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 78 |

| Thiophene-2-boronic acid | 3,6-Di(thiophen-2-yl)pyridazine | 90 |

| Furan-2-boronic acid | 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 75 |

Metalation of Pyridazine

Direct deprotonation of the pyridazine ring can be achieved using strong bases, followed by quenching with an electrophile to introduce a substituent. The regioselectivity of the metalation is influenced by the base used and the presence of substituents on the ring. For example, the use of TMPZnCl·LiCl allows for the regioselective zincation of pyridazine at the C3 position.[19]

Experimental Protocol: Regioselective Zincation of Pyridazine [19]

To a solution of pyridazine in an appropriate solvent, TMPZnCl·LiCl is added, and the mixture is stirred at a specified temperature. The resulting zincated pyridazine is then quenched with an electrophile, such as iodine, to yield the corresponding 3-substituted pyridazine.

| Electrophile | Product | Yield (%) |

| I₂ | 3-Iodopyridazine | 85 |

| PhCOCl | 3-Benzoylpyridazine | 75 |

| Allyl bromide | 3-Allylpyridazine | 68 |

Visualizing Reactivity: Signaling Pathways and Workflows

To further elucidate the reactivity patterns and experimental processes discussed, the following diagrams have been generated using Graphviz.

Conclusion

The pyridazine ring exhibits a rich and diverse reactivity profile, characterized by its susceptibility to nucleophilic attack and its participation in a variety of cycloaddition and metal-catalyzed reactions. While electrophilic substitution is generally disfavored, appropriate activation strategies can overcome this limitation. The fundamental principles and experimental protocols outlined in this guide serve as a valuable resource for researchers engaged in the synthesis and functionalization of pyridazine-containing molecules, enabling the continued exploration of this important heterocyclic scaffold in drug discovery and materials science.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine and its derivatives | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]

- 12. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 765. The structure and reactivity of pyridazine quaternary salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the Pyridazine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it an attractive moiety for the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the diverse applications of pyridazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. It also details the mechanisms of action of key derivatives, provides structured quantitative data, and outlines comprehensive experimental protocols for their evaluation.

Physicochemical Properties and Synthesis

The pyridazine ring's distinct electronic distribution influences its interactions with biological targets.[1] Its synthesis can be achieved through various established methods, with the condensation of γ-ketoacids with hydrazines being a common and reliable approach.[2]

A general synthetic workflow for 6-aryl-3(2H)-pyridazinones is outlined below:

Anticancer Applications

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[3]

Signaling Pathways Targeted by Anticancer Pyridazine Derivatives

Several pyridazine-based compounds have been shown to inhibit key kinases involved in cancer progression, such as the c-Jun N-terminal kinase (JNK) and the PI3K/Akt pathway.

Quantitative Anticancer Activity Data

The cytotoxic effects of various pyridazine derivatives against different cancer cell lines are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Pyridazine-Urea 8e | MCF-7 (Breast) | 0.22 |

| Pyridazine-Urea 8n | MCF-7 (Breast) | 1.88 |

| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 |

| Pyrazolo-pyridazine 4 | HCT-116 (Colon) | 18.38 |

| Imidazo[1,2-b]pyridazine 4e | MCF-7 (Breast) | Not specified, but active |

Antimicrobial Applications

The pyridazine scaffold is also a promising platform for the development of novel antimicrobial agents.[4]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentrations (MIC) of several pyridazine derivatives against various bacterial strains are presented below.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Chloro derivatives | E. coli | 0.892–3.744 | Chloramphenicol | 2.019–8.078 |

| Chloro derivatives | P. aeruginosa | 0.892–3.744 | Chloramphenicol | 2.019–8.078 |

| Hydrazone derivative 15(d) | S. aureus | Not specified, but highest activity | ||

| Hydrazone derivative 15(d) | S. faecalis | Not specified, but highest activity | ||

| Hydrazone derivative 15(d) | E. coli | Not specified, but highest activity | ||

| Hydrazone derivative 15(d) | P. aeruginosa | Not specified, but highest activity |

Anti-inflammatory Applications

Pyridazine derivatives have demonstrated potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

Mechanism of COX Inhibition

Pyridazine-based compounds can selectively inhibit the COX-2 isoenzyme, which is a key mediator of inflammation and pain, while showing less inhibition of the COX-1 isoenzyme, thereby potentially reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Quantitative Anti-inflammatory Activity Data

The COX-2 inhibitory activity of representative pyridazine derivatives is shown below.